1-Boc-3-aminomethyl-4-hydroxypyrrolidine

Vue d'ensemble

Description

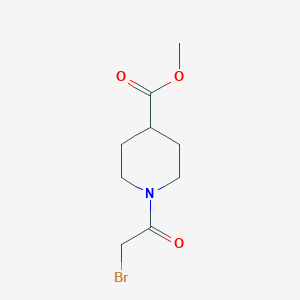

1-Boc-3-aminomethyl-4-hydroxypyrrolidine, also known as tert-butyl 3-(aminomethyl)-3-hydroxy-1-pyrrolidinecarboxylate, is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 . It is of significant interest in the scientific community due to its potential applications in various fields.

Molecular Structure Analysis

The InChI code for 1-Boc-3-aminomethyl-4-hydroxypyrrolidine is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-7,11H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

1-Boc-3-aminomethyl-4-hydroxypyrrolidine is a solid at room temperature . It should be stored in a refrigerator and kept in a dark place .Applications De Recherche Scientifique

Chemical Group Migration and Mechanism

- A study explored the fast N→O tert-butyloxycarbonyl (Boc) migration of imide compounds involving 1-Boc-3-aminomethyl-4-hydroxypyrrolidine, utilizing a base-generated alkoxide. This revealed an intramolecular mechanism featuring a nine-membered cyclic transition state (Xue & Silverman, 2010).

Synthesis of Pharmaceutical Intermediates

- The compound has been used in devising a novel synthetic route for gemifloxacin, a key pharmaceutical intermediate. The process involved chemoselective hydrogenation with specific catalysts and protecting agents (Noh et al., 2004).

Conjugation with Peptides

- Research has explored its conjugation with peptides, such as the synthesis of ferrocene peptides, where it was used for coupling with alanine and other amino acids, resulting in various peptide compounds (Kovač et al., 2009).

Chemoenzymatic Synthesis

- The compound has been involved in chemoenzymatic processes, like the kinetic resolution and selective oxidation in the synthesis of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine (Haddad & Larchevěque, 2005).

Development of Protected Hypusine for Peptide Synthesis

- It was used in the development of a protected hypusine reagent for solid-phase synthesis of hypusinated peptides, demonstrating its utility in peptide synthesis (Song et al., 2015).

Stereospecific Synthesis of Analogues

- The compound has been applied in the stereospecific synthesis of N-protected statine and its analogues, showcasing its versatility in the creation of various stereochemically complex structures (Jouin, Castro & Nisato, 1987).

Synthesis of Unnatural Amino Acids

- It was used in the synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlighting its role in expanding the toolkit for peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

Building Blocks for Pharmaceutical Compounds

- The compound is a key component in the efficient synthesis of fluorinated azaheterocycles, which are important as bifunctional building blocks for pharmaceutical compounds (Verniest et al., 2010).

Asymmetric Synthesis

- 1-Boc-3-aminomethyl-4-hydroxypyrrolidine is involved in asymmetric synthesis, such as the creation of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, demonstrating its utility in producing chiral compounds (Curtis, Fawcett & Handa, 2005).

Design of HIV Protease Inhibitors

- Its derivatives were investigated for potential as HIV protease inhibitors, showcasing its application in the development of new therapeutic agents (Courcambeck et al., 2001).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZEZIYOBGVSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)

![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)

![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)

![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)

![[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B1401170.png)

![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)